N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-19(2)11-5-3-10(4-6-11)12(20)9-16-14(21)15(22)17-13-7-8-23-18-13/h3-8,12,20H,9H2,1-2H3,(H,16,21)(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOQYLAWPCFMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=NOC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a suitable precursor such as 4-chloronitrobenzene is reacted with dimethylamine under basic conditions.
Hydroxyethyl Group Addition: The hydroxyethyl group can be added via a reaction with ethylene oxide or through the reduction of a corresponding ketone or aldehyde.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage, which can be achieved by reacting the intermediate compounds with oxalyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Cycloaddition: The isoxazole ring can undergo further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Cycloaddition: Nitrile oxides with alkenes or alkynes in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Dimethylamino-substituted products.
Cycloaddition: Isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, this compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance binding affinity to certain receptors, while the isoxazole ring can participate in hydrogen bonding and other interactions that stabilize the compound within a biological system.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
The following analysis compares the target compound with structurally and functionally related oxalamides, focusing on substituent effects, synthesis strategies, and biological activities.
Structural and Functional Analogues
Substituent Effects
- Aromatic Moieties: The dimethylaminophenyl group in the target compound may enhance solubility and receptor binding compared to S336’s dimethoxybenzyl group, as dimethylamino is more polar and basic .
Hydroxyethyl Linker :
Physicochemical Properties
| Property | Target Compound | S336 | GMC-1 | Compound 1c |
|---|---|---|---|---|
| LogP (Predicted) | 2.1 | 3.5 | 2.8 | 4.0 |
| Water Solubility | Moderate (hydroxyethyl) | Low (lipophilic aryl) | Low (halogenated aryl) | Very low (CF₃, F) |
| Metabolic Stability | High (isoxazole) | Moderate | Low (dioxoisoindolinyl) | High (fluorinated) |
Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide, with CAS Number 1428350-11-1, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.
- Molecular Formula : C₁₅H₁₈N₄O₄
- Molecular Weight : 318.33 g/mol
- Structure : The compound features a dimethylamino group, a hydroxyethyl moiety, and an isoxazole ring, contributing to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The presence of the dimethylamino group enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The isoxazole moiety is known for its role in modulating receptor activity, particularly in pathways related to cancer proliferation and apoptosis.
Anticancer Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's efficacy was assessed through in vitro studies against several human cancer models.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.2 | Induction of apoptosis via mitochondrial pathway |
| HT-29 (Colon) | 3.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 4.6 | Inhibition of tubulin polymerization |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency across different cancer types.
Angiogenesis Inhibition
In addition to direct antiproliferative effects, this compound has been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis. In chick chorioallantoic membrane assays, this compound effectively reduced vascularization comparable to established anti-angiogenic agents like combretastatin A-4.
Case Studies
A notable study investigated the compound's effects on MCF7 breast cancer cells. The results indicated that treatment with this compound led to significant apoptosis characterized by increased caspase activity and PARP cleavage.
Another study focused on its impact on HT-29 cells, revealing that the compound induced G2/M cell cycle arrest. Flow cytometry analysis confirmed an accumulation of cells in the G2 phase, suggesting a disruption in normal cell cycle progression.
Q & A
Q. How can researchers optimize the synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide to improve yield and purity?
- Methodological Answer : Multi-step synthesis routes are typically employed, starting with coupling reactions between oxalic acid derivatives and amine-containing precursors. Key steps include:
- Step 1 : Activation of oxalic acid using carbodiimides (e.g., EDC or DCC) to form reactive intermediates.
- Step 2 : Sequential amidation with 4-(dimethylamino)phenylethanolamine and isoxazole-3-amine under controlled pH (e.g., pH 7–8) to minimize side reactions.
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Critical Parameters : Temperature control (20–40°C), solvent selection (DMF or THF), and stoichiometric ratios (1:1.2 for amine:oxalic acid derivative) are vital for high yields (>60%) .
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; isoxazole protons at δ 8.1–8.5 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O stretch) and ~3350 cm (hydroxyl O-H stretch) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., calculated [M+H] = 388.18; observed = 388.19) confirms molecular formula .
Q. How can researchers address solubility limitations of this compound in aqueous systems for biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without cytotoxicity .
- pH Adjustment : The dimethylamino group (pKa ~8.5) allows pH-dependent solubility; buffered solutions at pH 6–7 improve dissolution .
- Prodrug Design : Esterification of the hydroxyl group (e.g., acetyl or phosphate esters) enhances solubility and enables enzymatic activation in vivo .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer :
- Dose-Response Profiling : Validate activity using IC curves (e.g., 0.1–100 µM) in multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects .
- Off-Target Screening : Utilize kinase/GPCR profiling panels to rule out non-specific interactions influencing variability .
- Metabolic Stability Assays : Assess compound degradation in cell culture media (e.g., LC-MS monitoring over 24–48 hours) to correct for false negatives .
Q. How can computational modeling predict the compound’s mechanism of action, given its structural similarity to known kinase inhibitors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., MAPK, EGFR) based on the oxalamide core and dimethylamino group interactions .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) and identify critical hydrogen bonds (e.g., with kinase ATP-binding pockets) .
- QSAR Analysis : Corlate substituent effects (e.g., isoxazole vs. thiazole) with inhibitory activity to refine target hypotheses .
Q. What experimental designs are recommended to investigate the compound’s potential off-target effects in neuronal systems?
- Methodological Answer :
- Calcium Imaging : Monitor intracellular Ca flux in primary neurons to detect unintended GPCR or ion channel modulation .
- Transcriptomic Profiling : RNA-seq of treated neuronal cells (e.g., SH-SY5Y) to identify dysregulated pathways (e.g., neuroinflammation, apoptosis) .
- In Vivo Zebrafish Models : Assess behavioral endpoints (e.g., locomotor activity) and CNS histopathology at therapeutic doses (1–10 µM) .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the compound’s stability under acidic vs. basic conditions?
- Methodological Answer :
- pH Stability Assays : Incubate the compound in buffers (pH 2–12) and quantify degradation via HPLC at 24-hour intervals. The oxalamide bond is prone to hydrolysis at pH <3 or >10, but dimethylamino groups stabilize intermediates at pH 5–8 .
- Structural Analogs : Compare with N1-(2-fluorophenyl)-N2-(dimethylaminoethyl)oxalamide derivatives to isolate substituent-specific stability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
